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Compound of Interest

Compound Name: Direct yellow 34

Cat. No.: B15600396 Get Quote

This technical guide provides a detailed overview of the spectroscopic properties of "Direct
Yellow 34" and its commonly associated synonym, "Chrysophenine G" (also known as Direct

Yellow 12). This document is intended for researchers, scientists, and professionals in drug

development who may encounter these dyes in their work, whether for staining, as analytical

reagents, or in other applications.

There is a notable discrepancy in chemical databases regarding "Direct Yellow 34". While

often used interchangeably with Chrysophenine G, official chemical registries assign them

different CAS numbers and molecular structures. This guide will address both compounds to

provide a comprehensive resource.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Direct Yellow 34 and

Chrysophenine G is presented in Table 1. This information is crucial for understanding the

context of their spectroscopic behavior.

Table 1: Chemical and Physical Properties
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Property Direct Yellow 34
Chrysophenine G (Direct
Yellow 12)

C.I. Name 29060 24895

CAS Number 6420-33-3[1] 2870-32-8[2][3]

Molecular Formula C₃₇H₂₈N₆Na₄O₁₅S₄ C₃₀H₂₆N₄Na₂O₈S₂[2][3][4][5]

Molecular Weight 1016.87 g/mol 680.66 g/mol [2][3]

Appearance Red-light yellow powder
Orange to deep yellow

powder[2]

Solubility
Soluble in water (forms an

orange solution).

Soluble in water (forms a

golden-yellow solution); slightly

soluble in ethanol and

acetone[2][4].

UV-Visible Spectroscopy
UV-Visible spectroscopy is a primary technique for characterizing the electronic transitions in

dye molecules. The position and intensity of the absorption maxima (λmax) are related to the

extent of the conjugated system in the molecule.

Table 2: UV-Visible Spectroscopic Data

Parameter Direct Yellow 34
Chrysophenine G (Direct
Yellow 12)

λmax

Data not available in the

reviewed literature. A generic

"direct yellow dye" has been

reported with a λmax at 430

nm.

389 nm (in water)[6]

Molar Extinction Coefficient (ε) Data not available.
≥29,000 M⁻¹cm⁻¹ (at 389-401

nm in water at 0.02 g/L)[6]
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The λmax of Chrysophenine G at 389 nm is characteristic of the extensive π-electron system of

the stilbene-disazo chromophore. The high molar extinction coefficient indicates a strong

absorbance, which is typical for dyes.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations. While a

complete spectrum for Direct Yellow 34 is not available, the expected characteristic absorption

bands for Chrysophenine G, based on its structure as a disazo stilbene dye, are summarized in

Table 3.

Table 3: Characteristic FT-IR Absorption Bands for Azo Dyes

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500 - 3300 N-H stretching Amines (if present)

3100 - 3000 =C-H stretching Aromatic C-H

1620 - 1580 C=C stretching Aromatic ring

1550 - 1450 N=N stretching Azo group (-N=N-)

1350 - 1250 C-N stretching Aromatic amine

1200 - 1100 S=O stretching Sulfonate group (-SO₃⁻)

1100 - 1000 C-O-C stretching Ether (ethoxy group)

900 - 675 C-H bending (out-of-plane)
Aromatic ring substitution

patterns

These bands are indicative of the key structural features of azo dyes, including the aromatic

rings, the azo linkage, and any sulfonate or amine groups.

Fluorescence Spectroscopy
Some direct dyes exhibit fluorescence, emitting light after absorbing photons. Chrysophenine G

is known to be fluorescent, but quantitative data such as quantum yield, excitation and
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emission maxima, and fluorescence lifetime are not readily available in the public domain. The

fluorescence of such dyes is often related to the rigidity of their molecular structure and the

nature of the solvent.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic measurements. The

following are generalized protocols for the spectroscopic analysis of dyes like Direct Yellow 34
and Chrysophenine G.

5.1. UV-Visible Spectroscopy Protocol

Solution Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g.,

deionized water for water-soluble dyes) of a known concentration. Perform serial dilutions to

obtain a series of standard solutions with decreasing concentrations.

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

Select the desired wavelength range for scanning (e.g., 200-800 nm).

Blank Measurement: Fill a cuvette with the pure solvent to be used for the dye solutions.

Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This

will be subtracted from the sample spectra to eliminate absorbance contributions from the

solvent and the cuvette.

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small

amount of the sample solution before filling it. Place the cuvette in the spectrophotometer

and record the absorbance spectrum.

Data Analysis: Determine the wavelength of maximum absorbance (λmax). To determine the

molar extinction coefficient, plot a calibration curve of absorbance at λmax versus the

concentration of the standard solutions. According to the Beer-Lambert law (A = εcl), the

slope of the linear portion of this curve will be the molar extinction coefficient (assuming a

path length of 1 cm).

5.2. FT-IR Spectroscopy Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15600396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

often the most straightforward. Place a small amount of the powdered dye directly onto the

ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the dye with dry

potassium bromide and pressing the mixture into a transparent disk.

Spectrometer Setup: Turn on the FT-IR spectrometer and allow it to stabilize.

Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure

KBr pellet. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental

contributions.

Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample

spectrum. The instrument's software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups based on their position, intensity, and shape.

Visualizations
6.1. Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a

dye sample.
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Sample Preparation

UV-Vis Analysis

FT-IR Analysis

Results

Dye Sample

Prepare Stock Solution Prepare Solid Sample (ATR/KBr)

Prepare Standard Dilutions

Measure Blank (Solvent)

Collect Background SpectrumMeasure Absorbance of Standards

Determine λmax Plot Beer-Lambert Curve

Calculate Molar Extinction Coefficient (ε)

UV-Vis Data (λmax, ε)

Collect Sample Spectrum

Identify Characteristic Peaks

FT-IR Spectrum (Functional Groups)

Click to download full resolution via product page

General workflow for spectroscopic characterization of a dye.
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6.2. Chemical Structure of Chrysophenine G (Direct Yellow 12)

The following diagram illustrates the chemical structure of Chrysophenine G.

Na⁺ ⁻O₃S-Ar¹-N=N-Ar²-CH=CH-Ar³-N=N-Ar⁴-SO₃⁻ Na⁺

Ar¹ = Phenyl with ethoxy group
Ar², Ar³ = Substituted phenyl rings

Ar⁴ = Phenyl with ethoxy group

Click to download full resolution via product page

Simplified structure of Chrysophenine G (Direct Yellow 12).

Disclaimer: The provided information is based on publicly available data and is intended for

research and informational purposes only. For critical applications, it is recommended to obtain

and analyze a certified reference standard of the specific dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Direct Yellow 34 | CAS#:6420-33-3 | Chemsrc [chemsrc.com]

2. Chrysophenine - Wikipedia [en.wikipedia.org]

3. scbt.com [scbt.com]

4. Chrysophenine G [chembk.com]

5. Direct Chrysophenine Manufacturer,Supplier,Gujarat,India [shivamchemicalsank.com]

6. Chrysophenine Dye content 65 2870-32-8 [sigmaaldrich.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Properties of Direct Yellow Dyes]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15600396?utm_src=pdf-body-img
https://www.benchchem.com/product/b15600396?utm_src=pdf-custom-synthesis
https://www.chemsrc.com/en/cas/6420-33-3_46529.html
https://en.wikipedia.org/wiki/Chrysophenine
https://www.scbt.com/p/chrysophenine-2870-32-8
https://www.chembk.com/en/chem/Chrysophenine%20G
https://www.shivamchemicalsank.com/direct-chrysophenine-g-yellow-12-.html
https://www.sigmaaldrich.com/SG/en/product/aldrich/201901
https://www.benchchem.com/product/b15600396#spectroscopic-properties-of-direct-yellow-34
https://www.benchchem.com/product/b15600396#spectroscopic-properties-of-direct-yellow-34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15600396#spectroscopic-properties-of-direct-yellow-
34]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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